molecular formula C12H13NO2 B13298819 (2-((Furan-2-ylmethyl)amino)phenyl)methanol

(2-((Furan-2-ylmethyl)amino)phenyl)methanol

Cat. No.: B13298819
M. Wt: 203.24 g/mol
InChI Key: LYEAELATKHPHFW-UHFFFAOYSA-N
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Description

{2-[(furan-2-ylmethyl)amino]phenyl}methanol is an organic compound with the molecular formula C12H13NO2 and a molecular weight of 203.24 g/mol . This compound features a furan ring, an amino group, and a phenylmethanol moiety, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(furan-2-ylmethyl)amino]phenyl}methanol typically involves the reaction of 2-furylmethylamine with benzaldehyde under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

{2-[(furan-2-ylmethyl)amino]phenyl}methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

{2-[(furan-2-ylmethyl)amino]phenyl}methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of {2-[(furan-2-ylmethyl)amino]phenyl}methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with their metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    {2-[(furan-2-ylmethyl)amino]phenyl}methanol: C12H13NO2

    2,2-methylenebisfuran: C9H8O2

    N-(3-chloro-phenyl)-2-((furan-2-ylmethyl)-amino)-2-thioxo-acetamide: C13H11ClN2O2S

Uniqueness

{2-[(furan-2-ylmethyl)amino]phenyl}methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its furan ring and amino group make it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

[2-(furan-2-ylmethylamino)phenyl]methanol

InChI

InChI=1S/C12H13NO2/c14-9-10-4-1-2-6-12(10)13-8-11-5-3-7-15-11/h1-7,13-14H,8-9H2

InChI Key

LYEAELATKHPHFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CO)NCC2=CC=CO2

Origin of Product

United States

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